ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
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Description
Ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Agents
Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including structures related to ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate, have demonstrated potential as antimicrobial and anticancer agents. Among these compounds, some showed higher anticancer activity compared to the reference drug doxorubicin, and most exhibited good to excellent antimicrobial activity (Hafez et al., 2016).
Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies have highlighted the importance of structural activity relationships (SAR) in developing effective therapeutic agents (Rahmouni et al., 2016).
Antitubercular Activity
Research on nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs has led to the development of compounds with significant antitubercular activity. These compounds, synthesized through a series of steps including cyclization and chloro-amine coupling reactions, have shown potent activity against Mycobacterium tuberculosis, with one compound notably outperforming others in both in silico and in vitro evaluations (Vavaiya et al., 2022).
Molecular Structures
The molecular structures of related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been detailed, showcasing intramolecular hydrogen bonding patterns and providing insights into their chemical behavior (Wu et al., 2005).
properties
IUPAC Name |
ethyl 5-amino-1-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-5-7-13-9-15(26-17(21)14(10-22-26)20(28)29-6-2)27-19(24-13)16-11(3)8-12(4)23-18(16)25-27/h8-10H,5-7,21H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLRWNODXYYXJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C(=C(C=N4)C(=O)OCC)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate |
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